2-(Methylthiomethyl)-3-phenylpropenal

Flavor synthesis Process chemistry Sulfur-containing aldehydes

2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3), also designated alpha-benzylidenemethional and carrying FEMA No. 3717 and JECFA No.

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
CAS No. 65887-08-3
Cat. No. B1591565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthiomethyl)-3-phenylpropenal
CAS65887-08-3
Molecular FormulaC11H12OS
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCSCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7-
InChIKeyQJDHQEQDIWDMOT-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in fats

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3) Procurement Baseline: Structure, Class & Regulatory Identity


2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3), also designated alpha-benzylidenemethional and carrying FEMA No. 3717 and JECFA No. 505, is a sulfur-containing cinnamaldehyde derivative (C₁₁H₁₂OS, MW 192.28 g/mol) classified as a synthetic flavoring substance [1]. It belongs to the organic aromatic class of cinnamaldehydes, featuring a phenylpropenal backbone with a methylthiomethyl substituent at the α-position [2]. The compound is recognized as Generally Recognized As Safe (GRAS) by the FEMA Expert Panel and has been evaluated by JECFA (1999) with an Acceptable Daily Intake (ADI) status of 'No safety concern at current levels of intake when used as a flavouring agent' [3].

Why 2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3) Cannot Be Readily Replaced: Flavor Profile Specificity & Synthetic Complexity


Simply substituting 2-(methylthiomethyl)-3-phenylpropenal with a generic aldehyde or even a related sulfur compound such as methional (FEMA 2747) would fail to deliver its characteristic green, vegetable-like organoleptic profile. While methional provides a cooked-potato, meaty, and sulfury note, this compound uniquely contributes vegetative nuances of broccoli, green beans, sauerkraut, and kimchi at remarkably low concentrations of 1.00 ppm [1]. Furthermore, its synthesis is non-trivial; literature reports yields as low as approximately 8% using traditional methods, while a novel 2024 method achieves 52% yield, demonstrating that reliable procurement of high-purity material is dependent on access to optimized synthetic protocols [2]. These dual hurdles of sensory specificity and synthetic access make generic substitution highly risky for flavor houses and food formulators.

Quantitative Differentiation Evidence for 2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3) Against Key Comparators


Synthesis Yield: Novel Method Achieves 52% Yield vs. Literature Baseline of ~8%

A 2024 study developed an optimized synthesis of α-methylthiomethyl cinnamaldehyde (synonymous with 2-(methylthiomethyl)-3-phenylpropenal) using a DMSO/oxalyl chloride methylthiomethylation system with xylene as solvent, achieving a product yield of 52% under optimized reflux conditions [1]. This represents a 6.5-fold improvement over the literature-reported yield of only about 8% using prior preparation methods [1]. The stereochemistry of the product was confirmed by ¹H NMR NOE difference spectroscopy, establishing the double bond as exclusively the E configuration [1].

Flavor synthesis Process chemistry Sulfur-containing aldehydes

Flavor Profile Orthogonality: Vegetative Green Notes at 1.00 ppm vs. Methional's Cooked-Potato Character

2-(Methylthiomethyl)-3-phenylpropenal exhibits a taste profile described as 'vegetative sauerkraut, kimchi, cabbage, soy beans, green onion nuances' at a concentration of 1.00 ppm [1]. In contrast, its structural precursor methional (FEMA 2747, CAS 3268-49-3) delivers a distinctly different organoleptic character dominated by 'cooked potato, meaty, sulfury, and tomato' notes [2]. While both are sulfur-containing aldehydes, the presence of the α-benzylidene substituent fundamentally redirects the aroma profile from savory/cooked to fresh/green vegetative, as evidenced by their orthogonal odor descriptor classifications in the Good Scents Company database [3].

Flavor chemistry Sensory science Organoleptic differentiation

FEMA GRAS Use-Level Differentiation: Category-Specific Dosing Limits vs. Broader-Spectrum Aldehydes

FEMA GRAS use levels for 2-(methylthiomethyl)-3-phenylpropenal specify 1.0 mg/kg for soups, sauces, and nut products, and 0.5 mg/kg for reconstituted vegetables and milk substitutes . These category-specific limits are more targeted than those for the broader-use flavor aldehyde trans-cinnamaldehyde, which is employed at levels ranging from 9 to 4,900 ppm (mg/kg) across chewing gum, ice cream, candy, and beverages [1]. The target compound's narrow, low-ppm range reflects its high potency and specific vegetative flavor contribution, requiring precise dosing control in formulation. Furthermore, the FEMA Expert Panel has determined a No Observed Effect Level (NOEL) of 1.4 mg/kg bw per day for this compound [2], providing a defined safety margin for regulatory submissions.

Food safety Flavor regulation Use-level specification

Isomeric Purity Specification: 87% trans (E) + 13% cis (Z) Defined by FAO JECFA

The FAO JECFA specification for 2-(methylthiomethyl)-3-phenylpropenal establishes a minimum assay of 98% as a mixture of 87% trans (E) and 13% cis (Z) isomers [1]. This defined isomeric ratio is structurally significant: the trans (E) isomer has been confirmed as the dominant and more thermodynamically stable configuration by ¹H NMR NOE difference spectroscopy [2]. In contrast, the related compound methional (FEMA 2747) lacks a double bond and thus has no E/Z isomerism, making its procurement specifications simpler. For cinnamaldehyde, the natural trans isomer predominates, but commercial specifications can vary [3]. The explicit E/Z ratio requirement for this compound necessitates confirmatory analytical testing (e.g., NMR or GC) that is not required for comparator aldehydes.

Analytical chemistry Quality control Stereochemistry

Physicochemical Distinction: Boiling Point, Density, and LogP Differentiated from Methional and Cinnamaldehyde

2-(Methylthiomethyl)-3-phenylpropenal exhibits a boiling point of 151 °C at 3.8 mm Hg (or 349.4 °C at 760 mm Hg), a density of 1.080–1.085 g/cm³ at 25 °C, and a logP of approximately 3.39 [1][2]. These values differ markedly from methional: boiling point approximately 165–166 °C at 760 mm Hg, density approximately 1.04 g/cm³, and logP approximately 0.3 [3]. The target compound's substantially higher logP (3.39 vs. 0.3 for methional) indicates greater lipophilicity, favoring solubility in fats and oils over aqueous systems—a critical consideration for formulation in oil-based flavor delivery systems [1].

Physicochemical properties Formulation science Analytical method development

Safety Profile: JECFA ADI 'No Safety Concern' Confirmed by NOEL of 1.4 mg/kg bw/day

The safety evaluation conducted by JECFA (1999, Session 53) concluded that 2-(methylthiomethyl)-3-phenylpropenal poses 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This conclusion is supported by a No Observed Effect Level (NOEL) of 1.4 mg/kg body weight per day established in a 1979 toxicological study by Cox et al. [2]. The JECFA evaluation noted that the NOEL for this compound is >10,000 times the estimated daily intake of the structurally related substance 2-(methylthio)ethanol used as a flavoring agent, underscoring a wide margin of safety [2]. This well-characterized safety profile, grounded in a defined NOEL rather than merely GRAS status, provides a stronger regulatory dossier than many newer or less-studied sulfur-containing flavor aldehydes.

Toxicology Food safety Regulatory compliance

Best Industrial and Research Application Scenarios for 2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3) Based on Verified Evidence


Green Vegetable and Fermented Food Flavor Formulation (Broccoli, Kimchi, Sauerkraut)

Based on its confirmed organoleptic profile at 1.00 ppm (vegetative sauerkraut, kimchi, cabbage, soy beans, green onion) and FEMA-approved use levels of 0.5–1.0 mg/kg in soups, sauces, and nut products [1], this compound is optimally deployed in the formulation of processed vegetable flavors, fermented food (kimchi, sauerkraut) flavor systems, and vegetarian meat-alternative seasonings. Its high potency at low ppm allows for cost-effective flavor impact while maintaining compliance with established safety limits [2].

Scalable Synthetic Process Development Using the Optimized 52%-Yield Method

Industrial suppliers seeking to improve production economics should evaluate the 2024 synthetic method that achieves a 52% yield—a 6.5-fold improvement over prior literature (~8%). This method uses cinnamaldehyde, DMSO, oxalyl chloride, and a xylene reflux system with DABCO catalysis [3]. Process chemists can benchmark their own synthetic routes against this published optimized protocol for cost-of-goods analysis and scale-up feasibility assessment.

Quality Control Release Testing with Defined E/Z Isomeric Ratio (87% trans : 13% cis)

Procurement specifications and incoming QC release testing must verify the defined isomeric composition of 87% trans (E) and 13% cis (Z) per JECFA specifications, with a minimum assay of 98% [4]. The E configuration has been confirmed by ¹H NMR NOE difference spectroscopy [3]. Analytical laboratories supporting procurement should establish GC or HPLC methods capable of resolving and quantifying the E/Z ratio to ensure batch-to-batch sensory consistency.

Regulatory Dossier Preparation for Food Flavoring Submissions

The compound's well-documented safety profile—JECFA ADI of 'No safety concern,' NOEL of 1.4 mg/kg bw/day, and FEMA GRAS status under No. 3717 [2][5]—makes it an ideal candidate for inclusion in regulatory submissions for food flavoring approvals. Its safety margin exceeding 10,000× estimated intake provides a robust toxicological rationale that newer or less-characterized sulfur-containing aldehydes cannot currently match [2].

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